(3-methylphenyl)methanesulfonyl Chloride

Lipophilicity Drug Design Solubility

(3-Methylphenyl)methanesulfonyl chloride, also known as m-tolylmethanesulfonyl chloride, is an organosulfur compound belonging to the class of arylmethanesulfonyl chlorides. It is characterized by a sulfonyl chloride functional group (-SO2Cl) attached to a benzyl group that is meta-substituted with a methyl group.

Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
CAS No. 53531-68-3
Cat. No. B1363618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methylphenyl)methanesulfonyl Chloride
CAS53531-68-3
Molecular FormulaC8H9ClO2S
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)Cl
InChIInChI=1S/C8H9ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3
InChIKeyICTNKQWSHVQWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylphenyl)methanesulfonyl Chloride (CAS 53531-68-3): A Meta-Methyl Substituted Sulfonyl Chloride for Precision Synthesis


(3-Methylphenyl)methanesulfonyl chloride, also known as m-tolylmethanesulfonyl chloride, is an organosulfur compound belonging to the class of arylmethanesulfonyl chlorides [1]. It is characterized by a sulfonyl chloride functional group (-SO2Cl) attached to a benzyl group that is meta-substituted with a methyl group [1]. This compound serves primarily as a versatile electrophilic reagent in organic synthesis, with applications in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups .

Reactivity Meta-methyl substituted electrophile for precision sulfonylation
Format Liquid reagent compatible with automated synthesis workflows
Profile Moderate lipophilicity for biphasic and solution-phase chemistry

Why (3-Methylphenyl)methanesulfonyl Chloride (CAS 53531-68-3) Cannot Be Casually Replaced by Other Sulfonyl Chlorides


Interchanging (3-methylphenyl)methanesulfonyl chloride with other sulfonyl chlorides—such as the unsubstituted benzylsulfonyl chloride, the para-methyl isomer, or even methanesulfonyl chloride—is not a trivial substitution. The specific meta-methyl substitution pattern on the aromatic ring directly modulates both the steric environment and the electronic properties of the reactive sulfonyl center [1]. For example, Hammett correlations for substituted sulfonyl chlorides show a strong positive ρ-value (+2.02), meaning the reaction rate is highly sensitive to the electron-donating or withdrawing nature of substituents [1]. The meta-methyl group, as an electron-donating substituent, will therefore confer a distinct reaction rate and selectivity profile compared to unsubstituted or para-substituted analogs. Furthermore, the benzyl structure, with its -CH2- spacer, provides a different degree of conformational flexibility and distance from the aromatic ring compared to direct aryl sulfonyl chlorides (e.g., m-toluenesulfonyl chloride), which can affect binding in biological systems or packing in materials science [2].

Electronic modulation: Meta-methyl electron-donating effect alters sulfonylation rate; reaction constants (Hammett ρ ~ +2) mean sensitivity to substituent position.
Regioisomeric mismatch: para-Methyl isomer or unsubstituted benzylsulfonyl chloride exhibit different steric and electronic profiles, shifting selectivity.
Physical state divergence: Liquid reagent vs. solid para-isomer (m.p. 76–80°C) complicates direct method transfer in automated or continuous processes.

Quantitative Differentiation of (3-Methylphenyl)methanesulfonyl Chloride (CAS 53531-68-3) Against Its Closest Analogs


Lipophilicity Profile (XLogP3) of (3-Methylphenyl)methanesulfonyl Chloride vs. Key Analogs

(3-Methylphenyl)methanesulfonyl chloride exhibits a distinct lipophilicity profile compared to its unsubstituted and regioisomeric analogs. Its computed XLogP3 value of 2.4 is higher than that of the unsubstituted benzylsulfonyl chloride (XLogP3 = 1.6) and the para-methyl isomer (XLogP3 = 2.2), and is comparable to the direct aryl sulfonyl chloride m-toluenesulfonyl chloride (XLogP3 = 2.3) [1][2][3][4]. This indicates that the meta-methyl substitution pattern confers a specific balance of hydrophobic character that differs from other closely related compounds.

Lipophilicity
Cross-study comparable
Δ +0.8 vs. unsubstituted
Δ +0.2 vs. para-isomer
Supports screening of optimal lipophilicity for drug design
XLogP3 = 2.4; computed by PubChem algorithm; context-dependent
Lipophilicity Drug Design Solubility

Reactivity Modulation via Hammett Correlation in (3-Methylphenyl)methanesulfonyl Chloride

The reactivity of (3-methylphenyl)methanesulfonyl chloride in nucleophilic substitution reactions can be quantitatively contextualized using the Hammett equation for arenesulfonyl chlorides. Studies on related compounds show a reaction constant (ρ) of +2.02 for chloride exchange, indicating strong sensitivity to substituent electronic effects [1]. The meta-methyl group on the target compound has a Hammett substituent constant (σm) of -0.07 [2], which will decrease the reaction rate compared to an unsubstituted analog (σm = 0) or an electron-withdrawing substituent, but will increase it relative to a more strongly electron-donating para-methyl group (σp = -0.17) due to the different mechanism of electronic transmission.

Reactivity model
Class-level inference
σm = −0.07
Electron-donating effect predicts moderated sulfonylation rate
Hammett ρ = +2.02 (arenesulfonyl chlorides); relative rate ~0.72 vs. unsubstituted
Kinetics Structure-Activity Relationship Sulfonylation

Differentiation by Physical State and Handling: (3-Methylphenyl)methanesulfonyl Chloride vs. Solid Analogs

The physical state of (3-methylphenyl)methanesulfonyl chloride provides a practical differentiation from its close analog, (4-methylphenyl)methanesulfonyl chloride. While the para-isomer is a solid with a melting point of 76-80°C [1], the target compound is a liquid at room temperature . This is a critical operational distinction for applications in continuous flow chemistry or automated liquid handling systems, where a solid reagent would require dissolution or melting before use, potentially introducing additional process steps or variability.

Physical state
Cross-study comparable
Liquid
Enables direct use in automated liquid handling and flow chemistry
para-isomer is solid (m.p. 76–80°C); requires pre-dissolution
Physical Properties Process Chemistry Handling

Aqueous Solubility and Lipophilicity in Synthesis: LogP Comparison with Direct Aryl Analog

Comparing (3-methylphenyl)methanesulfonyl chloride (XLogP3 = 2.4) to its direct aryl analog, m-toluenesulfonyl chloride (XLogP3 = 2.3) [1][2], reveals a nuanced difference in predicted lipophilicity. The presence of the benzyl -CH2- spacer in the target compound results in a slightly higher XLogP3 value, indicating marginally greater lipophilicity. This small but potentially significant difference can influence the compound's behavior in biphasic reaction systems or its ability to partition into organic layers during workup.

Aryl vs. benzyl LogP
Cross-study comparable
Δ +0.1 vs. aryl analog
Slightly higher lipophilicity may favor organic-phase retention
Compared to m-toluenesulfonyl chloride (XLogP3 2.3); subtle partitioning advantage possible
ADME Drug Discovery Synthetic Utility

Prioritized Application Scenarios for (3-Methylphenyl)methanesulfonyl Chloride (CAS 53531-68-3) Based on Differentiated Evidence


Synthesis of Sulfonamide-based Drug Candidates Requiring a Moderate Lipophilicity Profile

Based on its XLogP3 value of 2.4, (3-methylphenyl)methanesulfonyl chloride is a strategic choice for introducing a sulfonyl moiety with a specific lipophilic balance. This property is critical in medicinal chemistry for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates [1]. Its use is supported over the more hydrophilic unsubstituted benzylsulfonyl chloride (XLogP3=1.6) or the less lipophilic para-isomer (XLogP3=2.2) when moderate lipophilicity is a key design parameter [1][2].

High-Throughput and Automated Synthesis Platforms

The liquid physical state of (3-methylphenyl)methanesulfonyl chloride at room temperature makes it inherently more compatible with automated liquid handling systems and continuous flow reactors than its solid para-methyl analog (melting point 76-80°C) [2]. This characteristic simplifies reagent management, reduces the need for pre-dissolution steps, and can improve reproducibility in parallel synthesis campaigns, thereby streamlining the synthesis of diverse sulfonamide or sulfonate ester libraries.

Kinetic Selectivity Optimization in Multi-Component Reactions

The predictable electronic effect of the meta-methyl group, as quantified by the Hammett equation (σm = -0.07, ρ = +2.02), allows chemists to anticipate its relative reactivity in nucleophilic substitution reactions [1][3]. This knowledge enables the rational design of sequential reactions or the fine-tuning of reaction conditions to achieve desired chemo- or regioselectivity, particularly when competing nucleophiles or multiple reactive sites are present. It provides a quantifiable alternative to the more electron-donating para-isomer (σp = -0.17).

Process Development for Large-Scale Sulfonylation

For industrial-scale processes, the liquid nature of this reagent can significantly reduce operational complexity compared to solid sulfonyl chlorides. The ease of transfer, metering, and mixing in large reactors can lead to more robust and cost-effective manufacturing processes. This advantage is a direct result of its physical state differentiation from the solid (4-methylphenyl)methanesulfonyl chloride [2].

Application
Selection Property
Validation Focus
Sulfonamide drug candidate synthesis
Moderate lipophilicity balance
ADME prediction; biphasic reaction partitioning
High-throughput automated synthesis
Liquid physical state
Liquid handler compatibility; no dissolution step
Kinetic selectivity optimization in multicomponent reactions
Meta-methyl electronic modulation
Reaction rate prediction; chemoselectivity tuning
Large-scale sulfonylation process development
Liquid for easy metering and mixing
Process robustness; reduced operational complexity

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